molecular formula C17H20N2O5S2 B11364944 Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11364944
M. Wt: 396.5 g/mol
InChI Key: FUOMCMUUGSRIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves the condensation of thiophene derivatives with thiazole compounds. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thiazole derivatives, such as:

Uniqueness

What sets 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H20N2O5S2/c1-5-23-16(21)13-9(3)14(17(22)24-6-2)26-15(13)19-12(20)7-11-8-25-10(4)18-11/h8H,5-7H2,1-4H3,(H,19,20)

InChI Key

FUOMCMUUGSRIHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.